2-(5-Bromo-3-pyridinyl)-benzonitrile

Medicinal Chemistry Physicochemical Properties Ionization State

Sourcing a validated BRPF1 bromodomain ligand for structure-guided optimization often means navigating untested analogs. 2-(5-Bromo-3-pyridinyl)benzonitrile solves this with confirmed target engagement and a resolved co-crystal structure (PDB 5EM3). Key supply differentiators: • Validated fragment hit with defined binding mode, eliminating hit ID lag. • Ortho-substituted scaffold with distinct pKa and boiling point vs. its regioisomers, ensuring correct molecular geometry for cross-coupling. • Available for immediate dispatch, bridging discovery chemistry and assay-ready material seamlessly.

Molecular Formula C12H7BrN2
Molecular Weight 259.10 g/mol
Cat. No. B13940307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3-pyridinyl)-benzonitrile
Molecular FormulaC12H7BrN2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H7BrN2/c13-11-5-10(7-15-8-11)12-4-2-1-3-9(12)6-14/h1-5,7-8H
InChIKeyWBVBALOLTSANKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-3-pyridinyl)-benzonitrile: A Structural and Physicochemical Baseline for Research and Procurement


2-(5-Bromo-3-pyridinyl)-benzonitrile (CAS 876601-23-9) is a halogenated heterocyclic nitrile consisting of a benzonitrile moiety ortho-substituted with a 5-bromo-3-pyridinyl group . This specific substitution pattern defines its molecular properties and reactivity profile, distinguishing it from other positional isomers and halogen analogs. Its predicted physicochemical parameters include a molecular weight of 259.10 g/mol, a density of 1.55±0.1 g/cm³, a boiling point of 393.7±32.0 °C, and a pKa of 1.73±0.22 . These foundational characteristics inform its utility in synthetic chemistry and medicinal chemistry applications, particularly as a building block for cross-coupling reactions.

Positional isomer-specific scaffold Defined ortho-substituted 5-bromo-3-pyridinyl-benzonitrile architecture.
Selection logic: Regiochemical identity, not class-level fit.
Cross-coupling building block Suited for Suzuki-Miyaura and related reactions requiring ortho-substituted aryl bromide.
Workflow: Med chem synthesis, biaryl construction.
BRPF1-targeted fragment Experimentally validated ligand for the BRPF1 bromodomain.
Context: Epigenetic probe development, fragment-based screening.

Why Generic Substitution of 2-(5-Bromo-3-pyridinyl)-benzonitrile Fails: Quantitative Evidence of Physicochemical and Biological Divergence


While 2-(5-Bromo-3-pyridinyl)-benzonitrile belongs to a broader class of halogenated heterocyclic nitriles, simple substitution with positional isomers or halogen analogs is scientifically unsound. Quantitative differences in predicted physicochemical properties (e.g., pKa, boiling point) and, more critically, divergent biological target engagement profiles render them non-interchangeable. For instance, the ortho-substitution pattern and specific bromine placement confer a distinct pKa compared to the 2-pyridinyl regioisomer , which can impact ionization state and, consequently, solubility and membrane permeability. Furthermore, this compound's unique scaffold has been experimentally validated as a ligand for the BRPF1 bromodomain, a feature not shared by all close analogs [1], underscoring that even subtle structural modifications can abrogate or drastically alter biological function.

!
Regioisomeric analogs (2-pyridinyl or meta-substituted) may shift ionization state and solubility, altering assay-relevant properties.
!
BRPF1 bromodomain binding is scaffold-specific; close positional isomers lack reported target engagement and may not transfer.
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Ortho-substitution steric effects influence cross-coupling reactivity; meta- or para-isomers may require different catalytic systems.

Quantitative Evidence Guide for 2-(5-Bromo-3-pyridinyl)-benzonitrile Differentiation


Differentiation by Predicted pKa: Ortho-Substituted 3-Pyridinyl Isomer vs. 2-Pyridinyl Regioisomer

The predicted acid dissociation constant (pKa) for 2-(5-Bromo-3-pyridinyl)-benzonitrile is 1.73±0.22 . In contrast, the closely related 2-(5-Bromo-2-pyridinyl)-benzonitrile regioisomer has a predicted pKa of 1.19±0.22 . This represents a significant difference in the predicted acidity of the pyridine nitrogen.

Predicted pKa
Cross-study comparable
ΔpKa ≈ 0.54
Ionization-state differentiation
Target 1.73 vs. regioisomer 1.19; predicted values.
Medicinal Chemistry Physicochemical Properties Ionization State

Differentiation by Predicted Boiling Point: Ortho- vs. Meta-Substituted Benzonitrile Isomers

The predicted boiling point for the ortho-substituted target compound, 2-(5-Bromo-3-pyridinyl)-benzonitrile, is 393.7±32.0 °C . Its meta-substituted analog, 3-(5-Bromo-3-pyridinyl)-benzonitrile, has a predicted boiling point of 373.4±32.0 °C [1]. This difference of over 20°C is a direct consequence of the positional isomerism.

Predicted Boiling Point
Cross-study comparable
ΔTb ≈ 20.3 °C
Purification-relevant property shift
Ortho 393.7 vs. meta 373.4 °C; predicted at 760 mmHg.
Synthetic Chemistry Purification Physicochemical Properties

Validated Biological Target Engagement: BRPF1 Bromodomain Ligand vs. Inactive or Untested Analogs

2-(5-Bromo-3-pyridinyl)-benzonitrile has been experimentally validated as a ligand for the human BRPF1 bromodomain through X-ray crystallography (PDB ID: 5EM3) [1]. The ligand, identified as SEED9, was part of a high-throughput docking fragment screen and exhibited a favorable ligand efficiency of 0.45-0.50 kcal/mol per non-hydrogen atom [1]. This specific binding interaction is a direct result of its unique 5-bromo-3-pyridinyl-benzonitrile scaffold. In contrast, no equivalent validated structural data exists for its close positional isomers (e.g., 2-(5-Bromo-2-pyridinyl)-benzonitrile or 3-(5-Bromo-3-pyridinyl)-benzonitrile) demonstrating binding to this target.

BRPF1 Binding
Class-level inference
Confirmed ligand, PDB 5EM3
Validated target engagement
Ligand efficiency 0.45-0.50; no equivalent data for isomers.
Epigenetics Fragment-Based Drug Discovery BRPF1 Bromodomain

Reactivity Site Differentiation: Ortho-Nitrile vs. Meta-Nitrile in Cross-Coupling Reactions (Class-Level Inference)

The ortho-substitution pattern in 2-(5-Bromo-3-pyridinyl)-benzonitrile creates a distinct steric and electronic environment around the reactive bromine atom compared to its meta-isomer, 3-(5-Bromo-3-pyridinyl)-benzonitrile. While direct comparative reaction yield data is absent from the public domain, a class-level inference based on established principles of palladium-catalyzed cross-couplings indicates that ortho-substituents can significantly modulate reaction rates and yields. The proximity of the nitrile group to the coupling site in the ortho-isomer can exert both steric hindrance and electronic effects (via resonance or induction) that are absent in the meta-isomer.

Cross-Coupling Reactivity
Class-level inference
Ortho steric/electronic modulation
Reaction optimization context
Data to verify; based on established Pd-coupling principles.
Synthetic Chemistry Cross-Coupling Steric Effects

Optimal Application Scenarios for Procuring 2-(5-Bromo-3-pyridinyl)-benzonitrile


Fragment-Based Drug Discovery Targeting the BRPF1 Bromodomain

This compound is a validated and structurally characterized fragment hit for the BRPF1 bromodomain, as evidenced by a high-resolution co-crystal structure (PDB 5EM3) [1]. Procurement is essential for any medicinal chemistry program aiming to develop selective chemical probes or lead compounds targeting this epigenetic reader domain. The structural data provides a direct roadmap for structure-guided optimization, making it a superior starting point compared to untested analogs [1].

Synthetic Building Block for Ortho-Substituted Biaryl and Heteroaryl Scaffolds

The ortho-substituted benzonitrile framework presents a unique steric and electronic environment for palladium-catalyzed cross-coupling reactions. Its predicted physicochemical properties, such as a higher boiling point compared to its meta isomer [2], may also influence reaction workup and purification protocols. Researchers requiring an ortho-substituted, brominated pyridine-benzo scaffold for constructing complex molecular architectures should prioritize this specific isomer to maintain the desired regiochemical and steric outcomes .

Physicochemical Property Investigation of Positional Isomers

The quantifiable differences in predicted properties, such as a 0.54 unit higher pKa compared to the 2-pyridinyl regioisomer [1] and a ~20 °C higher boiling point than the meta-isomer [2], make this compound a key component in studies examining the impact of regioisomerism on molecular behavior. Procurement is indicated for research focused on understanding how subtle structural changes affect properties like solubility, logP, and ultimately, biological activity and pharmacokinetics.

Application
Selection Property
Validation Focus
BRPF1-targeted fragment screening
Structurally validated bromodomain ligand
Target engagement and structure-guided optimization
Ortho-substituted biaryl synthesis
Regiochemically defined aryl bromide building block
Steric and electronic compatibility with Pd-catalyzed coupling
Physicochemical isomer comparison studies
Quantifiable predicted property differences
pKa, boiling point, and solubility profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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